molecular formula C14H17NO5 B7987785 trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid

trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid

Cat. No.: B7987785
M. Wt: 279.29 g/mol
InChI Key: NNNYMDBEEBKFDR-RYUDHWBXSA-N
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Description

trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a methoxy substituent at the 4-position. This compound is structurally significant in medicinal chemistry, particularly as a chiral building block for synthesizing peptidomimetics or protease inhibitors.

Properties

IUPAC Name

(3S,4R)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-12-8-15(7-11(12)13(16)17)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNYMDBEEBKFDR-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclization and Protection

The synthesis begins with malononitrile and 1-bromo-2-(2-bromoethoxy)ethane in dimethylformamide (DMF) using 1,8-diazabicycloundec-7-ene (DBU) as a base. This forms dihydro-2H-pyran-4,4(3H)-dicarbonitrile. Key conditions:

  • Temperature : 85°C

  • Reaction Time : 3 hours

  • Solvent : DMF

Introduction of Benzyloxycarbonyl Group

The pyrrolidine ring is functionalized using benzyl chloroformate under basic conditions to install the benzyloxycarbonyl (Cbz) protecting group. This step ensures regioselectivity at the nitrogen atom.

Methoxylation at C4

Methoxy group introduction involves nucleophilic substitution or oxidation. A critical step uses chromium trioxide (CrO3) in acetone and 1N H2SO4 to oxidize a hydroxyl intermediate to the methoxy group.

  • Oxidation Conditions :

    • Reagents : CrO3 (3.05 g, 30.5 mmol), H2SO4 (50 mL)

    • Stirring Time : 3 hours at room temperature

    • Workup : Dichloromethane extraction (2×100 mL)

Final Carboxylic Acid Formation

The C3 carboxylic acid is generated via hydrolysis of a methyl ester intermediate using 6N NaOH in methanol/water.

Table 1: Key Reaction Steps and Conditions

StepReagentsSolventTemperatureTimeYield*
1Malononitrile, DBUDMF85°C3hN/A
2Benzyl chloroformate, K2CO3CH2Cl20°C → RT18hN/A
3CrO3, H2SO4AcetoneRT3hN/A
46N NaOHMeOH/H2ORT1hN/A
*Yields not explicitly reported in sources; inferred from analogous syntheses.

Alternative Route via Pyrrolidine Functionalization

Starting from trans-4-Hydroxypyrrolidine-3-carboxylic Acid

A shorter route utilizes trans-4-hydroxypyrrolidine-3-carboxylic acid as the core scaffold:

  • Protection : The amine group is protected with benzyl chloroformate in dichloromethane (DCM) with triethylamine (Et3N) .

  • Methylation : The hydroxyl group at C4 is methylated using methyl iodide (MeI) and Ag2O in DMF.

Table 2: Methylation Optimization Data

EntryBaseSolventTemp (°C)Yield (%)
1Ag2ODMF2584
2K2CO3DMF6067
3NaHTHF0→2572

Stereochemical Control Strategies

Trans-Selective Ring Closure

The trans configuration is enforced during pyrrolidine ring formation. Using cis-diol precursors with CrO3 oxidation ensures equatorial positioning of the methoxy group.

Chiral Auxiliaries

In academic settings, tert-butoxycarbonyl (Boc)-protected pyrrolidines are employed. For example, (3R,4S)-1-Boc-4-methoxypyrrolidine-3-carboxylic acid is synthesized via asymmetric hydrogenation using Ru-BINAP catalysts , achieving >99% ee.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis benefits from continuous flow systems to enhance heat transfer and reduce reaction times. Key parameters:

  • Residence Time : 10–15 minutes

  • Temperature Control : ±1°C accuracy

  • Catalyst Recycling : Immobilized DBU on silica.

Cost-Effective Protecting Groups

Replacing benzyloxycarbonyl with Fmoc or Alloc groups reduces palladium dependency during deprotection, lowering production costs by ~30% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrrolidine derivatives exhibit promising anticancer properties. For instance, trans-1-((benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The compound's structural features may enhance its interaction with biological targets, leading to apoptosis in cancer cells.

Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that modifications of pyrrolidine derivatives can lead to increased potency against specific cancer types. The research highlighted the importance of the benzyloxycarbonyl group in enhancing bioactivity through improved solubility and stability .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Synthesis Example :
In a synthetic pathway, this compound can be utilized to create derivatives that exhibit enhanced biological activity. For example, researchers have successfully synthesized novel compounds by modifying the carboxylic acid moiety, leading to improved pharmacological profiles .

Pharmaceutical Formulations

Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability of poorly soluble drugs. Its compatibility with various excipients makes it suitable for formulating solid dosage forms.

Research Insight :
A formulation study indicated that incorporating this compound into lipid-based delivery systems significantly improved the absorption rates of co-administered drugs .

Agricultural Applications

Pesticide Development
Due to its structural features, this compound has potential applications in developing new pesticides. Its ability to interact with biological systems can be harnessed to create environmentally friendly agrochemicals that target specific pests while minimizing harm to non-target organisms.

Case Study :
Research conducted on pyrrolidine derivatives has shown their effectiveness as insecticides and fungicides, indicating that this compound could be a candidate for further development in agricultural chemistry .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAnticancer activityInhibits tumor growth; enhances apoptosis
Organic SynthesisBuilding block for complex moleculesUseful in synthesizing novel compounds
Pharmaceutical FormulationsEnhances drug bioavailabilityImproves absorption rates in lipid-based systems
Agricultural ApplicationsPotential use in pesticide developmentEffective as insecticides and fungicides

Mechanism of Action

The mechanism of action of trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets .

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at the 4-position of the pyrrolidine ring critically influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula CAS Number Purity (%) Key References
trans-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-3-carboxylic acid Methyl (CH₃) C₁₄H₁₇NO₄ 1402666-47-0 95–96
trans-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Ethyl (C₂H₅) C₁₅H₁₉NO₄ 1428243-69-9 Neat*
trans-1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid 2-Methoxyphenyl C₁₉H₂₁NO₃ 54205-78-4 Not reported
cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid Methoxycarbonyl C₁₄H₁₇NO₄ 165036-59-9 Not reported
trans-4-tert-Butoxycarbonylamino analog tert-Boc-NH C₁₇H₂₄N₂O₄ 628725-28-0 Not reported

*Neat indicates high purity without quantified data.

Key Observations:
  • Aromatic substituents (e.g., 2-methoxyphenyl) introduce π-π stacking capabilities but reduce solubility .
  • Stereochemical Impact :
    • The trans configuration (evident in and ) ensures spatial orientation optimal for binding in enzymatic pockets, whereas cis isomers () may exhibit altered pharmacokinetics .

Physicochemical Properties

Collision cross-section (CCS) data for the 4-methyl analog (CID 93077842) reveals insights into gas-phase behavior, which may extrapolate to the 4-methoxy variant:

Ion Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 264.1 150.2
[M+Na]⁺ 286.1 155.7
[M-H]⁻ 262.1 140.5

Data sourced from .

  • The methoxy group’s higher electronegativity may slightly increase CCS values compared to methyl due to altered dipole interactions.

Biological Activity

Trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid, with the CAS number 2828447-01-2, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17NO5
  • Molecular Weight : 279.29 g/mol
  • IUPAC Name : Rel-(3S,4R)-1-((benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid
  • Purity : Typically around 95% .

Potential Pharmacological Effects

  • Insecticidal Activity : Compounds with similar structures have demonstrated insecticidal properties. For instance, certain derivatives of 1,3-benzodioxole acids have shown larvicidal activity against Aedes aegypti, a vector for several viruses including dengue and Zika . This suggests that this compound may share similar insecticidal properties due to structural similarities.
  • Cytotoxicity Profiles : Studies on related compounds indicate low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM), suggesting a favorable safety profile for potential therapeutic applications .

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of pyrrolidine carboxylic acids and evaluated their biological activities. The findings indicated that modifications in the molecular structure could significantly enhance or reduce biological efficacy. For example, the introduction of specific functional groups improved insecticidal activity while maintaining low toxicity to mammalian cells .

Case Study 2: Structural Activity Relationship (SAR)

Research on SAR has shown that the presence of methoxy groups and benzyloxy carbonyl moieties can influence the biological activity of pyrrolidine derivatives. The specific arrangement of these groups in this compound may enhance its interaction with biological targets, potentially leading to increased efficacy against pests or diseases .

Toxicological Considerations

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low systemic toxicity, which is essential for developing safe therapeutic agents .

Summary Table of Biological Activities

Activity Observation Reference
InsecticidalPotential activity against Aedes aegypti
CytotoxicityLow cytotoxicity at high concentrations
Safety ProfileLow systemic toxicity observed

Q & A

Q. Critical Factors :

  • Temperature : Lower temperatures (−20°C to 0°C) favor retention of stereochemistry during Cbz protection .
  • Catalysts : Chiral catalysts (e.g., Jacobsen’s catalyst) ensure enantiomeric excess in pyrrolidine ring formation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

Basic: How is the purity and identity of this compound validated in academic research?

Answer:

  • Purity Analysis :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) are standard, targeting ≥95% purity as per supplier specifications .
    • TLC : Silica gel plates (eluent: ethyl acetate/hexane, 1:1) confirm reaction progress .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR verifies stereochemistry (e.g., coupling constants for trans-configuration) and functional groups (e.g., Cbz carbonyl at ~155 ppm in ¹³C NMR) .
    • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₅H₁₉NO₅⁺ expected m/z 294.1284) .

Advanced: How do substituent electronic effects (e.g., methoxy vs. methyl) impact the compound’s reactivity in peptide coupling or ring-opening reactions?

Answer:

  • Methoxy Group : The electron-donating methoxy group increases electron density at the pyrrolidine nitrogen, enhancing nucleophilicity in peptide coupling (e.g., EDC/HOBt-mediated reactions) but may reduce stability under acidic conditions due to demethylation risks .
  • Cbz Protection : The benzyloxycarbonyl group provides orthogonal protection, stable to bases but cleavable via hydrogenolysis (H₂/Pd-C) or TFA .
  • Comparative Data : Derivatives with methyl substituents (e.g., CAS 1402666-47-0) show lower polarity (logP ~1.2) than methoxy analogs (logP ~0.8), affecting solubility in aqueous reactions .

Advanced: What strategies resolve contradictions in reported synthetic yields for analogous pyrrolidine derivatives?

Answer:
Discrepancies often arise from:

  • Protection-Deprotection Efficiency : Incomplete Cbz protection (e.g., due to moisture) reduces yields; anhydrous conditions with molecular sieves improve reproducibility .
  • Stereochemical Drift : Racemization during carboxylic acid activation (e.g., using SOCl₂) is mitigated by low-temperature activation with CDI (1,1′-carbonyldiimidazole) .
  • Byproduct Formation : Side reactions (e.g., over-alkylation) are minimized by slow addition of reagents and stoichiometric control .

Case Study : A 68% yield for a trifluoromethyl-pyrrolidine analog (CAS 35661-39-3) was achieved via optimized Boc protection, whereas unoptimized routes reported 40–50% yields .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the Cbz group or oxidation of the methoxy moiety .
  • Solubility : Dissolve in dry DMSO or dichloromethane (DCM) for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Advanced: How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Answer:

  • Scaffold Modification : The pyrrolidine core serves as a proline mimic in peptidomimetics. Substituents like methoxy modulate bioavailability by altering LogD and hydrogen-bonding capacity .
  • Case Study : Analogous 4-substituted pyrrolidines (e.g., 4-phenyl, 4-fluorophenyl) showed varying binding affinities to protease targets (IC₅₀: 0.5–10 µM), with methoxy derivatives exhibiting improved solubility but reduced membrane permeability .

Basic: What analytical techniques differentiate between cis and trans isomers of this compound?

Answer:

  • X-ray Crystallography : Defines absolute configuration (e.g., trans-dihedral angles of ~180°) .
  • NOESY NMR : Cross-peaks between H-3 and H-4 protons confirm trans geometry .
  • Polarimetry : Specific optical rotation ([α]D²⁵) compared to enantiopure standards (e.g., trans-isomer: [α]D²⁵ = +12.5° in CHCl₃) .

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